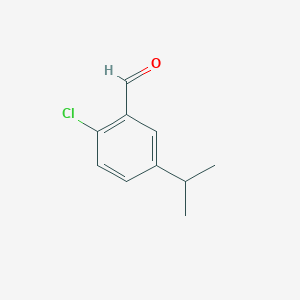

2-Chloro-5-isopropylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tetranuclear Orthometalated Complexes for Anticancer Properties

A study by Quiroga et al. (1998) explored the creation of tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone. These complexes demonstrated significant anticancer properties, including cytotoxic activity in tumor lines resistant to cisplatin (cis-DDP), and the ability to form DNA interhelical cross-links, suggesting their potential in cancer treatment (Quiroga et al., 1998).

Binuclear Chloro-Bridged Palladated and Platinated Complexes

Another study by Quiroga et al. (1998) synthesized novel dimeric chloro-bridged complexes from p-isopropylbenzaldehyde thiosemicarbazone. These compounds exhibited in vitro antitumor activity against various human and murine cell lines, including those resistant to cisplatin. The analysis suggested their role in forming DNA interhelical cross-links, contributing to their mechanism of action (Quiroga et al., 1998).

Aldol Condensation Catalysis

Vrbková et al. (2015) investigated the aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 as a catalyst. This study highlights the catalyst's effectiveness and efficiency in producing forcyclamenaldehyde, with a yield significantly higher than homogeneous catalysis with H2SO4 (Vrbková et al., 2015).

C-H…O=C and C-H…H-C Interactions Study

Schaefer and Cox (1991) explored the interactions in the side chains of 2-isopropylbenzaldehyde, providing insights into the molecular conformations and chemical shifts of various protons, contributing to the understanding of molecular structure and behavior (Schaefer & Cox, 1991).

Tyrosinase Inhibitors from Cumin

Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor from cumin. This derivative significantly inhibited the oxidation of l-3,4-dihydroxyphenylalanine (l-DOPA) by mushroom tyrosinase, showcasing potential applications in enzymatic inhibition (Kubo & Kinst-Hori, 1998).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)